Cas no 87932-50-1 (2-chloro-3,4-dihydroxy-benzoic acid)
2-chloro-3,4-dihydroxy-benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-3,4-dihydroxybenzoic acid
- 2-Chloro-3,4-dihydroxybenzoicacid
- AMY19645
- 2-Chloro-3,4-dihydroxy benzoic acid
- Benzoic acid, 2-chloro-3,4-dihydroxy-
- F19892
- A902004
- 2-chloro-3,4-dihydroxy-benzoic acid
- 2-Chloro-3,4-dihydroxybenzoic acid (ACI)
- Protocatechuic acid, 2-chloro- (6CI)
- 2-Chloroprotocatechuic acid
- 87932-50-1
- 103339-65-7
- AKOS027324126
- CS-0157198
- A1-01158
- SY126819
- MFCD20640292
- DTXSID20908332
- DB-116672
- IEKVQMDBVWMVMB-UHFFFAOYSA-N
- SCHEMBL3546145
- DS-11472
-
- MDL: MFCD20640292
- Inchi: 1S/C7H5ClO4/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,9-10H,(H,11,12)
- InChI Key: IEKVQMDBVWMVMB-UHFFFAOYSA-N
- SMILES: O=C(C1C(Cl)=C(O)C(O)=CC=1)O
Computed Properties
- Exact Mass: 187.9876363g/mol
- Monoisotopic Mass: 187.9876363g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 77.8
2-chloro-3,4-dihydroxy-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C892165-5g |
2-Chloro-3,4-dihydroxybenzoic acid |
87932-50-1 | ≥95% | 5g |
8,248.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU009-250mg |
2-chloro-3,4-dihydroxy-benzoic acid |
87932-50-1 | 95+% | 250mg |
1661CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU009-100mg |
2-chloro-3,4-dihydroxy-benzoic acid |
87932-50-1 | 95+% | 100mg |
794CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU009-1g |
2-chloro-3,4-dihydroxy-benzoic acid |
87932-50-1 | 95+% | 1g |
2088.0CNY | 2021-07-10 | |
| TRC | C598093-10mg |
2-Chloro-3,4-dihydroxybenzoic acid |
87932-50-1 | 10mg |
$ 59.00 | 2023-09-08 | ||
| TRC | C598093-50mg |
2-Chloro-3,4-dihydroxybenzoic acid |
87932-50-1 | 50mg |
$ 242.00 | 2023-09-08 | ||
| TRC | C598093-100mg |
2-Chloro-3,4-dihydroxybenzoic acid |
87932-50-1 | 100mg |
$ 368.00 | 2023-09-08 | ||
| Alichem | A019093899-1g |
2-Chloro-3,4-dihydroxybenzoic acid |
87932-50-1 | 95% | 1g |
$432.00 | 2023-08-31 | |
| Alichem | A019093899-5g |
2-Chloro-3,4-dihydroxybenzoic acid |
87932-50-1 | 95% | 5g |
$989.80 | 2023-08-31 | |
| Alichem | A019093899-10g |
2-Chloro-3,4-dihydroxybenzoic acid |
87932-50-1 | 95% | 10g |
$1861.20 | 2023-08-31 |
2-chloro-3,4-dihydroxy-benzoic acid Suppliers
2-chloro-3,4-dihydroxy-benzoic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-chloro-3,4-dihydroxy-benzoic acid
Introduction to 2-chloro-3,4-dihydroxy-benzoic acid (CAS No. 87932-50-1)
2-chloro-3,4-dihydroxy-benzoic acid, identified by its Chemical Abstracts Service (CAS) number 87932-50-1, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This benzoic acid derivative features a chloro substituent at the 2-position and hydroxyl groups at the 3 and 4 positions, which endow it with unique chemical properties and biological activities. The compound's structural configuration makes it a valuable intermediate in the synthesis of various pharmacologically active molecules, including potential therapeutic agents.
The structure of 2-chloro-3,4-dihydroxy-benzoic acid contributes to its reactivity and functionality. The presence of both electron-withdrawing and electron-donating groups allows for diverse chemical modifications, making it a useful building block in medicinal chemistry. Researchers have explored its utility in developing novel compounds targeting various biological pathways, particularly those involved in inflammation, metabolism, and cancer progression.
Recent studies have highlighted the pharmacological potential of 2-chloro-3,4-dihydroxy-benzoic acid. For instance, its derivatives have been investigated for their anti-inflammatory properties, leveraging the hydroxyl groups to interact with enzymes such as lipoxygenase and cyclooxygenase. Additionally, the chloro substituent enhances binding affinity to certain protein targets, improving drug efficacy. These findings underscore the compound's significance in drug discovery efforts.
In the realm of biomedical research, 2-chloro-3,4-dihydroxy-benzoic acid has been studied for its role in modulating cellular signaling pathways. Its ability to act as a precursor for more complex molecules has enabled the development of experimental drugs with promising preclinical results. Notably, researchers have synthesized analogs of this compound that exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth, suggesting its therapeutic relevance in oncology.
The synthetic pathways for 2-chloro-3,4-dihydroxy-benzoic acid are also of considerable interest. Traditional methods involve the chlorination of hydroxy-benzoic acids followed by selective hydroxyl group functionalization. However, modern approaches employ catalytic techniques to enhance yield and purity while minimizing environmental impact. These advancements align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.
From a spectroscopic perspective, 2-chloro-3,4-dihydroxy-benzoic acid exhibits distinct characteristics that aid in its identification and characterization. Nuclear magnetic resonance (NMR) spectroscopy reveals the presence of aromatic protons and hydroxyl functionalities, while mass spectrometry confirms its molecular weight. These analytical techniques are essential for ensuring the compound's integrity during synthesis and formulation.
The biological activity of 2-chloro-3,4-dihydroxy-benzoic acid extends beyond inflammation modulation. Emerging evidence suggests its potential role in antioxidant defense mechanisms, possibly through interaction with reactive oxygen species scavengers. This dual functionality makes it an attractive candidate for therapeutic applications targeting oxidative stress-related diseases.
In conclusion, 2-chloro-3,4-dihydroxy-benzoic acid (CAS No. 87932-50-1) represents a significant compound in modern pharmaceutical research. Its structural features enable diverse applications in drug development, from anti-inflammatory agents to cancer therapeutics. Ongoing studies continue to uncover new avenues for its utilization, reinforcing its importance as a key intermediate in medicinal chemistry. As research progresses, this compound is poised to contribute further to advancements in healthcare solutions.
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